Diphenyliodonium-2-carboxylate

Benzyne Chemistry Aryne Precursors Cost Efficiency

Procure DPIC for its unique zwitterionic structure enabling mild photoacid generation (benzoic acid vs. superacids) and metal-free benzyne access. Ideal for photoresists, microfluidics, and medicinal chemistry. Bench-stable, >98% purity, with reliable supply chain options for R&D and scale-up.

Molecular Formula C13H10IO2+
Molecular Weight 324.11 g/mol
CAS No. 1488-42-2
Cat. No. B074301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodonium-2-carboxylate
CAS1488-42-2
Molecular FormulaC13H10IO2+
Molecular Weight324.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=CC=CC=C2C(=O)[O-]
InChIInChI=1S/C13H9IO2/c15-13(16)11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H
InChIKeyLUGVQQXOGHCZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium-2-carboxylate (CAS 1488-42-2): Technical Baseline for Procurement and Selection


Diphenyliodonium-2-carboxylate (DPIC, CAS 1488-42-2) is a hypervalent iodine(III) zwitterionic inner salt with the molecular formula C₁₃H₉IO₂ [1]. Structurally characterized by an iodonium cation bonded to two phenyl groups and an ortho-carboxylate group [1], DPIC exhibits a melting point of approximately 226 °C . This bench-stable, crystalline solid serves as a versatile precursor in organic synthesis, functioning as a photoacid generator (PAG) under UV irradiation [2] and as a reagent for benzyne generation under thermal or microwave conditions [3].

Why Diphenyliodonium-2-carboxylate (1488-42-2) Cannot Be Replaced by Generic Iodonium Analogs


Diphenyliodonium-2-carboxylate (DPIC) occupies a unique niche that generic diphenyliodonium salts cannot fill, primarily due to its zwitterionic structure featuring an ortho-carboxylate group [1]. This structural feature is the basis for its distinct photolysis and thermolysis pathways, which liberate benzoic acid rather than strong Brønsted superacids [2]. As a result, DPIC provides a self-contained, metal-free route to benzyne and ortho-substituted benzoic acids that is inaccessible to common counterion variants like triflate, hexafluorophosphate, or tosylate salts [3]. The following quantitative evidence details these specific, measurable performance differentiators.

Quantitative Differentiation Evidence for Diphenyliodonium-2-carboxylate (CAS 1488-42-2)


Procurement Advantage: Benzyne Generation Cost and Stability vs. Ortho-(Silyl)aryl Triflates

For benzyne generation, diphenyliodonium-2-carboxylate (DPIC) offers a stable, off-the-shelf alternative to ortho-(silyl)aryl triflate precursors. DPIC is documented as a stable and inexpensive solid, whereas ortho-(silyl)aryl triflates are noted for their expense and laborious preparation [1]. Although DPIC's traditional thermal decomposition requires elevated temperatures (>160 °C), its bench stability and lower procurement cost provide a clear advantage for initial method development and scale-up [1].

Benzyne Chemistry Aryne Precursors Cost Efficiency Stability

Regioselective Synthesis: Copper-Catalyzed Ortho-Functionalization of Benzoic Acid with Anilines

DPIC is a key reagent for the copper(II)-catalyzed synthesis of ortho-substituted benzoic acids from anilines [1]. This reaction is unusual for a diaryliodonium salt and proceeds under mild conditions (80-100 °C) . This direct method for ortho-functionalization provides a specific, high-value synthetic pathway not generally available with other iodonium salts [2].

Organic Synthesis C-H Functionalization Copper Catalysis Regioselectivity

pH-Modulated Photorheology: 1000-Fold Viscosity Increase in Micellar Systems

As a photoacid generator (PAG), DPIC triggers a dramatic change in the rheological properties of a model system. In a cationic wormlike micelle (WLM) solution composed of cetyltrimethylammonium bromide (CTAB) and 1,2-dihydroxybenzene (DHB), the incorporation of DPIC followed by UV irradiation results in a viscosity increase by a factor of 1000 [1]. This effect is attributed to the irreversible photolysis of DPIC into iodobenzene and benzoic acid, which lowers the solution's pH [1].

Photorheology Smart Fluids Wormlike Micelles Photoacid Generator

Photochemical Generation of Benzoic Acid: A Predictable, Weak Acid Source for pH-Sensitive Systems

Unlike diphenyliodonium salts with non-nucleophilic counterions (e.g., triflate, PF₆) that generate strong superacids upon photolysis, DPIC produces a weak organic acid, benzoic acid [1]. This allows for the precise and gentle modulation of pH. Upon UV irradiation, DPIC photolyzes to generate benzoic acid, causing a measurable pH drop of approximately 3 units in solution . This predictable and mild acid release is a distinct advantage for systems where strong acids would cause unwanted side reactions or degradation [1].

Photoacid Generator pH Control Photochemistry Benzoic Acid

Yield Efficiency: Benzyne Trapping with Thiophene

DPIC serves as an efficient precursor for generating benzyne, which can then be trapped. A quantitative study shows that when DPIC is thermally decomposed at 220 °C in the presence of thiophene, the yield of benzyne-derived products approaches 50%, with naphthalene identified as the major single product [1]. This provides a benchmark for assessing DPIC's performance in aryne-based synthetic sequences.

Benzyne Chemistry Cycloaddition Reaction Yield Thiophene

Primary Application Scenarios for Diphenyliodonium-2-carboxylate (1488-42-2) Based on Quantitative Evidence


Light-Triggered Viscosity Modulation in 'Smart' Fluid Formulations

Utilize DPIC as a photoacid generator to create fluids that undergo rapid, large-scale changes in viscosity upon UV exposure. A demonstrated 1000-fold increase in viscosity [3] makes it suitable for developing photorheological fluids for applications in microfluidic valves, controlled drug release matrices, and responsive coatings. The generation of mild benzoic acid rather than a strong acid [3] is crucial for maintaining material integrity and biocompatibility.

Cost-Effective and Stable Benzyne Precursor for Aryne Chemistry

Employ DPIC as a stable, off-the-shelf benzyne precursor [3] for academic research and initial process development. Its stability and lower cost compared to ortho-(silyl)aryl triflates [3] reduce the logistical and financial hurdles of working with aryne intermediates. Microwave-assisted protocols can be implemented to overcome the traditional requirement for high temperatures (>160 °C) and long reaction times [3], further broadening its utility.

Synthesis of Ortho-Substituted Benzoic Acid Libraries via Copper Catalysis

Leverage the unique reactivity of DPIC in copper(II)-catalyzed condensations with anilines and other nucleophiles to synthesize ortho-substituted benzoic acids [3]. This reaction, which proceeds under relatively mild conditions (80-100 °C) , provides a direct route to a valuable pharmacophore class. This application is ideal for medicinal chemistry programs requiring the rapid generation of diverse compound libraries based on a benzoic acid scaffold.

Precise Photo-Patterning with Controlled Acid Generation

Integrate DPIC into photoresist or advanced material formulations where controlled generation of a weak acid is required. Unlike strong acid-generating PAGs that can cause corrosion or unwanted side reactions, DPIC's production of benzoic acid allows for the fine-tuning of pH-sensitive processes [3]. This is particularly relevant for applications in microelectronics manufacturing or the creation of biocompatible hydrogels where the chemical environment must be carefully managed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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